4-(Phenoxymethyl)benzene-1-carboximidamide hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 4-(Phenoxymethyl)benzene-1-carboximidamide hydrochloride involves several steps. One common synthetic route includes the reaction of 4-(Phenoxymethyl)benzaldehyde with ammonium chloride and sodium cyanide under controlled conditions to form the corresponding carboximidamide. The hydrochloride salt is then obtained by treating the carboximidamide with hydrochloric acid .
Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and consistency of the final product .
Chemical Reactions Analysis
4-(Phenoxymethyl)benzene-1-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(Phenoxymethyl)benzene-1-carboximidamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and protein binding.
Medicine: Research into potential therapeutic applications, such as antimicrobial and anticancer properties, is ongoing.
Industry: It serves as a precursor in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Phenoxymethyl)benzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-(Phenoxymethyl)benzene-1-carboximidamide hydrochloride can be compared with other similar compounds, such as:
4-(Phenoxymethyl)benzaldehyde: A precursor in the synthesis of the carboximidamide.
4-(Phenoxymethyl)benzoic acid: An oxidation product of the carboximidamide.
4-(Phenoxymethyl)benzylamine: A reduction product of the carboximidamide.
The uniqueness of this compound lies in its specific chemical structure, which allows for diverse chemical reactions and applications in various fields of research and industry .
Properties
IUPAC Name |
4-(phenoxymethyl)benzenecarboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O.ClH/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13;/h1-9H,10H2,(H3,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNNDOBERUQRSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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